molecular formula C17H15N3O2S B2975396 4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzonitrile CAS No. 2097930-27-1

4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzonitrile

Katalognummer B2975396
CAS-Nummer: 2097930-27-1
Molekulargewicht: 325.39
InChI-Schlüssel: PMOIXGFSVINTKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzonitrile” is a chemical compound with the molecular formula C17H15N3O2S. It contains a benzothiadiazole ring, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiadiazine-1,1-dioxide ring, a cyclopropyl group, and a benzonitrile group . The benzothiadiazine-1,1-dioxide ring is a heterocyclic compound that contains sulfur and nitrogen atoms .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 325.39. Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Benzothiazole derivatives are synthesized through various chemical reactions, exhibiting a broad spectrum of chemical reactivity. For instance, novel polysubstituted thiophene and 1,3,4-thiadiazole derivatives have been synthesized from benzothiazolyl compounds through reactions with phenylisothiocyanate and hydrazonoyl bromides, showing the versatility of benzothiazole derivatives in synthesizing new compounds with potential biological activities (Farag, Dawood, & Kandeel, 1997). Furthermore, the reactivity of benzothiazol-2-yl-3-oxopropanenitrile with heterocyclic diazonium salts has been explored, leading to the formation of various heterocyclic derivatives, which underscores the compound's utility as a precursor in organic synthesis (Farag, Dawood, & Kandeel, 1996).

Pharmacological Applications

Some benzothiazole derivatives are studied for their potential as pharmacological agents. For example, mono-, di-, and trialkyl-substituted 7-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides have been synthesized and evaluated as positive allosteric modulators of AMPA-type ionotropic glutamate receptors, which are promising compounds for the treatment of neurological disorders, such as Alzheimer's disease (Larsen et al., 2016).

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial activities. A study focused on the synthesis and antimicrobial activity of compounds containing a benzoimidazol-2-yl moiety incorporated into different amino acids, sulfamoyl, and/or pyrrole analogues. These compounds exhibited significant effectiveness against various gram-positive and gram-negative bacteria, as well as fungi, highlighting the potential of benzothiazole derivatives in developing new antimicrobial agents (El-Meguid, 2014).

Organic Synthesis Applications

Furthermore, benzothiazole derivatives serve as key intermediates in the synthesis of various organic compounds. For example, elemental sulfur-mediated decarboxylative redox cyclization reactions of o-chloronitroarenes and arylacetic acids have been developed to synthesize 2-substituted benzothiazoles, showcasing the utility of these derivatives in organic synthesis methodologies (Guntreddi, Vanjari, & Singh, 2015).

Zukünftige Richtungen

The future research directions for this compound could involve exploring its potential biological activities, given the reported activities of structurally similar compounds . Additionally, further studies could focus on optimizing its synthesis and investigating its physical and chemical properties.

Eigenschaften

IUPAC Name

4-[(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c18-11-13-5-7-14(8-6-13)12-19-16-3-1-2-4-17(16)20(15-9-10-15)23(19,21)22/h1-8,15H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOIXGFSVINTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.